molecular formula C13H24Si B13146454 Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane

Cat. No.: B13146454
M. Wt: 208.41 g/mol
InChI Key: ZZWIHRTYUJHZLQ-UHFFFAOYSA-N
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Description

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is an organosilicon compound with the molecular formula C13H24Si. It is known for its unique structure, which includes a cyclopentadienyl ring substituted with five methyl groups and a trimethylsilyl group. This compound is used in various chemical applications due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane typically involves the reaction of pentamethylcyclopentadiene with trimethylchlorosilane in the presence of a base such as lithium diisopropylamide (LDA). The reaction is carried out under an inert atmosphere to prevent oxidation and moisture sensitivity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is usually purified by distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane is used in several scientific research applications:

Mechanism of Action

The mechanism of action of Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane involves its ability to act as a ligand, forming stable complexes with transition metals. These complexes can then participate in various catalytic processes, including polymerization and hydrogenation reactions. The molecular targets include transition metal centers, and the pathways involved are typically those associated with organometallic catalysis .

Comparison with Similar Compounds

Similar Compounds

  • Trimethyl-(2,3,4,5-tetramethylcyclopenta-1,3-dien-1-yl)silane
  • Pentamethylcyclopentadienyl titanium trichloride
  • Trimethylsilylcyclopentadiene

Uniqueness

Trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1-3-dien-1-yl)silane is unique due to its high degree of methyl substitution on the cyclopentadienyl ring, which imparts increased stability and reactivity compared to less substituted analogs. This makes it particularly useful in forming stable organometallic complexes and in applications requiring robust chemical behavior .

Properties

Molecular Formula

C13H24Si

Molecular Weight

208.41 g/mol

IUPAC Name

trimethyl-(2,3,4,5,5-pentamethylcyclopenta-1,3-dien-1-yl)silane

InChI

InChI=1S/C13H24Si/c1-9-10(2)12(14(6,7)8)13(4,5)11(9)3/h1-8H3

InChI Key

ZZWIHRTYUJHZLQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C1C)[Si](C)(C)C)(C)C)C

Origin of Product

United States

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